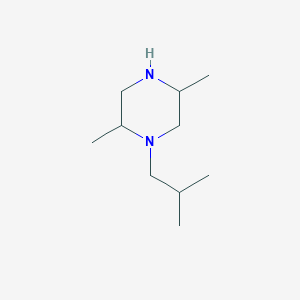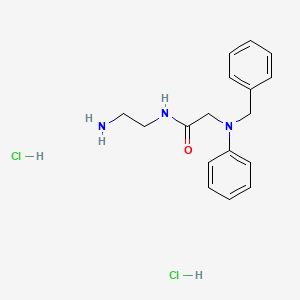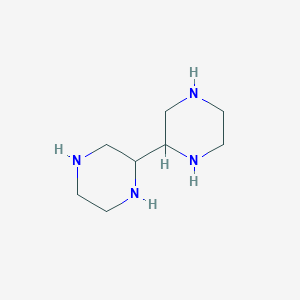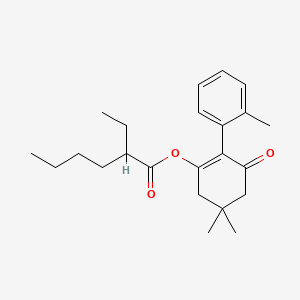
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is an organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired alcohol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to produce the compound in bulk quantities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Applications De Recherche Scientifique
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of olfactory receptor OR2AT4, a G-protein-coupled receptor expressed in human primary keratinocytes. This interaction can enhance hair growth by stimulating OR2AT4, resulting in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Known for its use in perfume compositions.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Used in fragrance applications and has similar structural features.
Uniqueness
What sets 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol apart is its specific structure that allows it to interact uniquely with biological receptors, making it valuable in both scientific research and industrial applications. Its ability to act as an agonist for specific receptors highlights its potential in therapeutic and cosmetic applications .
Propriétés
Numéro CAS |
67801-19-8 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(E)-4-methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-14(16)11(2)7-9-13-10-8-12(3)15(13,4)5/h7-8,13-14,16H,6,9-10H2,1-5H3/b11-7+ |
Clé InChI |
ZLXFAZWQPGECHI-YRNVUSSQSA-N |
SMILES isomérique |
CCC(/C(=C/CC1CC=C(C1(C)C)C)/C)O |
SMILES canonique |
CCC(C(=CCC1CC=C(C1(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)







